molecular formula C18H21N3O2 B2444087 N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-00-3

N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2444087
CAS RN: 933028-00-3
M. Wt: 311.385
InChI Key: QQMPGKNPKGPRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Structure and Interactions

N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest due to its unique chemical structure and potential applications in scientific research. The structure of related amide derivatives has been shown to influence their spatial orientation and interaction capabilities, notably in anion coordination, as evidenced by studies on similar compounds. For instance, certain amide derivatives exhibit tweezer-like geometries, facilitating the self-assembly of salt molecules through weak C–H⋯π and C–H⋯O interactions, leading to channel-like structures (Kalita & Baruah, 2010).

Synthesis and Molecular Docking

The synthesis and structural analysis of related compounds provide insights into the potential applications of N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide. For example, the anticancer properties of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been confirmed through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018). This suggests that similar compounds might also exhibit significant biological activity, potentially including anticancer properties.

Antifungal and Antimicrobial Activities

Derivatives of acetamide, such as 2-(2-oxo-morpholin-3-yl)-acetamide, have been identified as broad-spectrum antifungal agents, exhibiting activity against Candida and Aspergillus species. These findings indicate the potential of acetamide derivatives in developing new antifungal treatments (Bardiot et al., 2015). Additionally, novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities, highlighting the versatility of acetamide derivatives in addressing various microbial threats (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-13-6-5-8-15(10-13)19-17(22)12-21-18(23)11-14-7-3-4-9-16(14)20-21/h5-6,8,10-11H,2-4,7,9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMPGKNPKGPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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